Mag-indo-1 tetrapotassium salt

描述

. This compound is widely used due to its high sensitivity and specificity for magnesium ions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of mag-indo-1 tetrapotassium salt involves multiple steps, starting from the appropriate indole derivative. The key steps include:

Formation of the indole core: This is typically achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Functionalization of the indole ring: The indole core is then functionalized with amino and hydroxy groups through electrophilic substitution reactions.

Carboxylation and triacetic acid formation: The functionalized indole is further reacted with chloroacetic acid to introduce carboxyl groups, forming the triacetic acid derivative.

Potassium salt formation: Finally, the triacetic acid derivative is neutralized with potassium hydroxide to form the tetrapotassium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: These are used to ensure consistent reaction conditions and high yields.

化学反应分析

Types of Reactions

Mag-indo-1 tetrapotassium salt primarily undergoes:

Complexation reactions: It forms complexes with magnesium ions, which is the basis of its use as a fluorescent probe.

Substitution reactions: The amino and hydroxy groups on the indole ring can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Complexation: Typically involves magnesium chloride (MgCl₂) in aqueous solutions.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Magnesium complexes: The primary product when this compound reacts with magnesium ions.

Substituted derivatives: Various substituted indole derivatives can be formed depending on the reagents used.

科学研究应用

Chemical Properties and Mechanism

- Chemical Structure : Mag-Indo-1 is a membrane-impermeant calcium indicator that fluoresces upon binding with Mg²⁺. Its structure allows it to undergo significant changes in fluorescence depending on the concentration of magnesium ions present.

- Dissociation Constant : The dissociation constant () for Mg²⁺ is approximately 2.7 mM, indicating its suitability for detecting higher concentrations of magnesium, which is essential in many cellular functions .

- Fluorescence Characteristics : Upon binding with Mg²⁺, Mag-Indo-1 exhibits a shift in both excitation and emission wavelengths, making it effective for ratiometric fluorescence measurements .

Scientific Research Applications

Mag-Indo-1 tetrapotassium salt has diverse applications in scientific research, particularly in the fields of cell biology, physiology, and biochemistry. Below are some key applications:

Measurement of Intracellular Magnesium Levels

Mag-Indo-1 is extensively used to measure intracellular magnesium concentrations in various cell types. Studies have demonstrated its effectiveness in detecting physiological levels of Mg²⁺ in cells such as rat ventricular myocytes and cortical neurons .

Investigating Enzymatic Reactions

Intracellular magnesium plays a pivotal role in mediating enzymatic reactions, DNA synthesis, and hormonal secretion. Researchers utilize Mag-Indo-1 to explore how fluctuations in Mg²⁺ levels affect these critical biological processes .

Studies on Ion Channel Functionality

Mag-Indo-1 has been employed to study the effects of magnesium on ion channel dynamics. For instance, experiments involving Kir2.1 channels have shown how varying Mg²⁺ concentrations influence channel activity and ionic currents .

Flow Cytometry Applications

Due to its emission-ratiometric properties, Mag-Indo-1 is particularly useful in flow cytometry, allowing for high-throughput analysis of magnesium levels across large populations of cells .

Case Study 1: Measurement of Resting Cytosolic Mg²⁺ Levels

A study conducted on rat ventricular myocytes utilized Mag-Indo-1 to estimate resting cytosolic Mg²⁺ levels. The findings indicated that basal levels were approximately 10 mM and could be significantly altered under different experimental conditions .

Case Study 2: Effects on Calcium Fluxes

Research involving J774 macrophages demonstrated that extracellular nucleotides could mediate calcium fluxes influenced by intracellular magnesium levels measured using Mag-Indo-1. This highlights the interconnectedness of Mg²⁺ and Ca²⁺ signaling pathways within cells .

Comparative Analysis with Other Indicators

| Indicator | (mM) | Application Area | Fluorescence Type |

|---|---|---|---|

| Mag-Indo-1 | 2.7 | Intracellular Mg²⁺ detection | Emission-ratiometric |

| Mag-Fura-2 | 1.9 | Intracellular Mg²⁺ detection | Excitation-ratiometric |

| Magnesium Green | 1.0 | General Mg²⁺ detection | Intensity-based |

作用机制

Mag-indo-1 tetrapotassium salt functions by binding to magnesium ions, resulting in a change in its fluorescence properties. The mechanism involves:

Binding to magnesium ions: The carboxyl and amino groups on the indole ring coordinate with magnesium ions.

Fluorescence change: Upon binding, the compound undergoes a conformational change that alters its fluorescence emission, allowing for the detection and quantification of magnesium ions

相似化合物的比较

Mag-indo-1 tetrapotassium salt is compared with other magnesium ion probes such as:

Mag-fura-2: Another fluorescent probe for magnesium ions, but with different spectral properties.

Magnesium green: A probe with higher sensitivity but lower specificity compared to this compound.

Magnesium orange: Offers a different emission wavelength, useful for multiplexing with other probes

This compound is unique due to its high specificity for magnesium ions and its suitability for use in various biological and chemical environments.

生物活性

Mag-Indo-1 tetrapotassium salt is a specialized fluorescent probe designed primarily for the detection of magnesium ions (Mg²⁺) in biological systems. Its unique properties make it valuable in various research applications, particularly in cellular biology and biochemistry. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound is a cell-impermeable probe that exhibits a ratiometric fluorescent response to changes in Mg²⁺ concentration. Upon binding to Mg²⁺ ions, the fluorescence emission spectrum shifts, enabling quantitative assessment of free magnesium levels within cytoplasmic solutions. This property is crucial for studying cellular processes where magnesium plays a pivotal role, such as enzyme activity, signal transduction, and cellular metabolism.

Applications in Biological Research

The compound has been utilized in various biological contexts, including:

- Cell Signaling : It aids in monitoring intracellular magnesium levels, which are essential for several signaling pathways.

- Neuronal Activity : Research indicates that magnesium ions significantly influence neuronal excitability and synaptic transmission.

- Apoptosis and Autophagy : Studies have shown that magnesium levels can affect apoptotic pathways and autophagic processes, making Mag-Indo-1 a useful tool for investigating these phenomena.

Case Studies

-

Intracellular Mg²⁺ Measurement :

A study demonstrated the effectiveness of this compound in measuring intracellular magnesium concentrations in live cells. The results indicated that alterations in Mg²⁺ levels could be correlated with specific cellular responses to stressors such as oxidative stress and nutrient deprivation . -

Impact on Neuronal Signaling :

Another significant study explored the role of magnesium in neuronal signaling using Mag-Indo-1. The findings revealed that fluctuations in Mg²⁺ levels influenced neurotransmitter release and synaptic plasticity, highlighting the importance of this ion in cognitive functions . -

Role in Apoptosis :

Research has also focused on the involvement of magnesium in apoptosis. The use of Mag-Indo-1 allowed researchers to observe how changes in intracellular Mg²⁺ concentrations could trigger apoptotic pathways, suggesting potential therapeutic targets for diseases characterized by dysregulated apoptosis .

Data Table: Summary of Biological Activities

属性

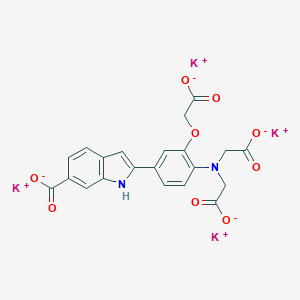

IUPAC Name |

tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O9.4K/c24-18(25)8-23(9-19(26)27)16-4-3-12(7-17(16)32-10-20(28)29)14-5-11-1-2-13(21(30)31)6-15(11)22-14;;;;/h1-7,22H,8-10H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSATJAZEBYDQQ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC3=C(N2)C=C(C=C3)C(=O)[O-])OCC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14K4N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376354 | |

| Record name | Mag-indo-1 tetrapotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132299-21-9 | |

| Record name | Mag-indo-1 tetrapotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。